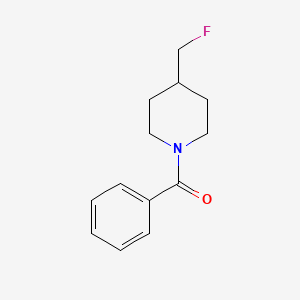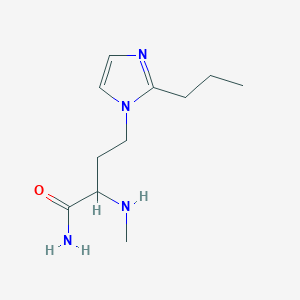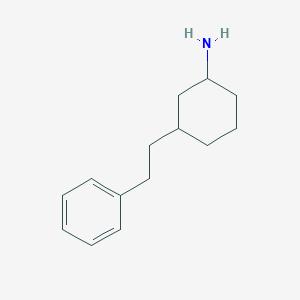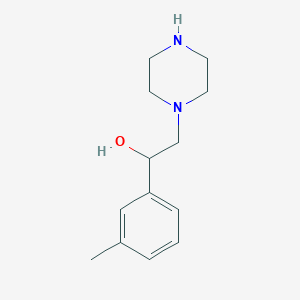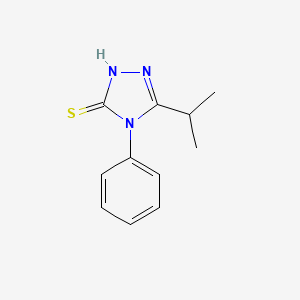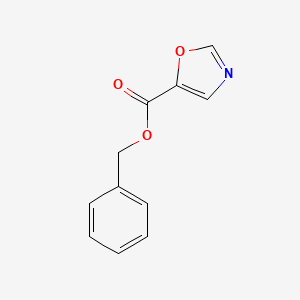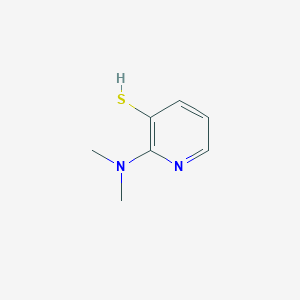![molecular formula C6H6BrClN2 B13479433 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties. Imidazole derivatives are widely studied due to their significant pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve the bromination and chlorination of precursor compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines .
Scientific Research Applications
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other imidazole derivatives such as:
1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH): This compound is structurally related but contains a hydantoin ring instead of an imidazole ring.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound has a similar structure but includes a benzo ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
1-bromo-3-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
InChI Key |
ZEZNKUYTIDFEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
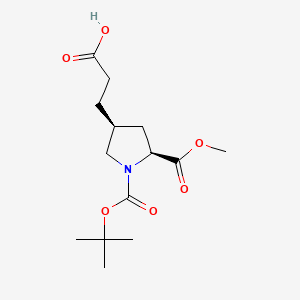
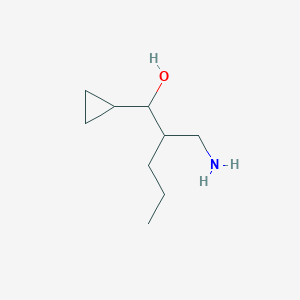
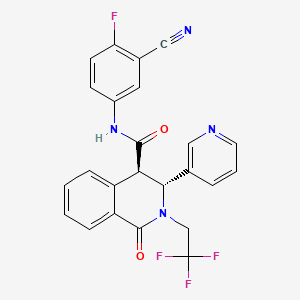
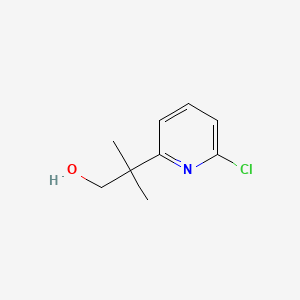
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
